molecular formula C14H18Cl2N2O2 B14613647 [5-(3,4-Dichlorobutyl)pyridin-2-yl](morpholin-4-yl)methanone CAS No. 58247-60-2

[5-(3,4-Dichlorobutyl)pyridin-2-yl](morpholin-4-yl)methanone

Cat. No.: B14613647
CAS No.: 58247-60-2
M. Wt: 317.2 g/mol
InChI Key: XJYYJMBXEASIDR-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a dichlorobutyl group and a morpholinyl methanone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a dichlorobutyl halide, followed by the introduction of the morpholin-4-yl group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring and the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.

Medicine

In medicine, 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone has potential applications in drug development. Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone: Unique due to its specific substitution pattern.

    4-(3,4-Dichlorobutyl)pyridin-2-ylmethanone: Similar structure but different substitution position.

    5-(3,4-Dichlorobutyl)pyridin-3-ylmethanone: Variation in the position of the pyridine ring substitution.

Uniqueness

The uniqueness of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

58247-60-2

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

IUPAC Name

[5-(3,4-dichlorobutyl)pyridin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H18Cl2N2O2/c15-9-12(16)3-1-11-2-4-13(17-10-11)14(19)18-5-7-20-8-6-18/h2,4,10,12H,1,3,5-9H2

InChI Key

XJYYJMBXEASIDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=NC=C(C=C2)CCC(CCl)Cl

Origin of Product

United States

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